molecular formula C20H24N4O B5980931 3,5-dimethyl-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5980931
M. Wt: 336.4 g/mol
InChI Key: MFIAHKRFOBJSGJ-UHFFFAOYSA-N
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Description

3,5-dimethyl-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core, substituted with methyl groups and a 4-methylphenyl group, as well as an oxolan-2-ylmethyl group

Preparation Methods

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 4-methylphenyl group and the oxolan-2-ylmethyl group can be accomplished through substitution reactions using suitable reagents and catalysts. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,5-dimethyl-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

3,5-dimethyl-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a probe or tool in biological studies, particularly in understanding enzyme interactions and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, given its unique structural features that could interact with biological targets.

    Industry: The compound can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 3,5-dimethyl-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of substituents and structural features. Similar compounds may include other pyrazolo[1,5-a]pyrimidines with different substituents, such as:

  • 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
  • 3,5-dimethyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
  • 3,5-dimethyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can influence their chemical properties and applications.

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-13-6-8-16(9-7-13)19-15(3)20-22-14(2)11-18(24(20)23-19)21-12-17-5-4-10-25-17/h6-9,11,17,21H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIAHKRFOBJSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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